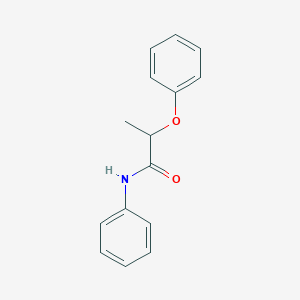

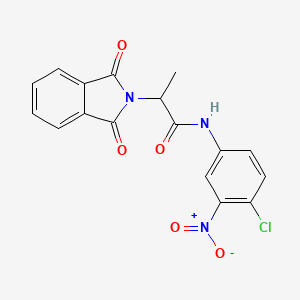

2-phenoxy-N-phenylpropanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves chemoselective reactions, as demonstrated in the study of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, where hexahydro-4-pyrimidinones or oxazolidines were obtained through reactions with dihaloalkanes and aldehydes, supported by ab initio calculations (Hajji et al., 2002). This indicates a complex reactivity pattern that could be applicable to the synthesis of 2-phenoxy-N-phenylpropanamide.

Molecular Structure Analysis

Structural analysis through X-ray diffraction and DFT calculations, as seen in compounds like 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, reveals the compound's optimized geometry and electronic properties, suggesting similar analytical approaches can elucidate the molecular structure of this compound (Demir et al., 2016).

Chemical Reactions and Properties

Research into related phenylpropanamide derivatives highlights novel synthetic routes and chemical reactivity, showing the potential for diverse chemical transformations (Velupillai et al., 2015). Such studies offer insights into the chemical behavior and reactions of this compound.

Physical Properties Analysis

Investigations into similar compounds' physical properties, including solubility, thermal stability, and molecular weight, provide a foundation for understanding this compound. For example, polyamides derived from related compounds exhibit distinct thermal properties and solubility profiles, suggesting analogous characteristics for this compound (Gutch et al., 2003).

Chemical Properties Analysis

The chemical properties of phenylpropanamides, including reactivity, functional group transformations, and interaction with other molecules, can be explored through the synthesis and characterization of derivatives. Studies such as the copper(I)-catalyzed synthesis of 2-(phenylthio)phenols indicate the potential chemical versatility of this compound (Xu et al., 2010).

Applications De Recherche Scientifique

Antiparasitic Properties

- Adamantane Arylhydroxamic Acids Against Trypanosomes : The study by Foscolos et al. (2022) discusses the synthesis of adamantane arylhydroxamic acids, including 2-(4-(adamant-1-yl)phenoxy)-N-hydroxyacetamide, which shows promising activity and low toxicity against trypanosomes, suggesting potential for antiparasitic applications Foscolos et al., 2022.

Glucose Transport and Hypoglycemic Activity

- Hypoglycemic Agents in Diabetic Models : Sarges et al. (1996) found that 2-phenoxy-3-phenylpropanoic acids, including derivatives of 2-phenoxy-N-phenylpropanamide, enhanced glucose transport and exhibited hypoglycemic properties in diabetic mouse models, suggesting potential in diabetes treatment Sarges et al., 1996.

Plant Acclimation to Cold

- Impact on Plant Growth and Freezing Tolerance : The effects of phenylpropanoid deficiency, including compounds like this compound, on plant growth and freezing tolerance were studied by Solecka and Kacperska (2003). They found that these compounds play a role in plants' response to cold and freezing temperatures Solecka & Kacperska, 2003.

Anti-Inflammatory Properties

- Inhibition of Cyclooxygenase-2 Expression : A study by Hirata et al. (2005) found that derivatives of this compound, particularly ferulic acid dimers, showed significant inhibitory effects on cyclooxygenase-2 (COX-2) expression in macrophages, indicating potential anti-inflammatory properties Hirata et al., 2005.

Role in Plant Stress Tolerance

- Phenylpropanoid Pathway in Abiotic Stress : Sharma et al. (2019) discussed the role of phenolic compounds, such as this compound, in the phenylpropanoid pathway under abiotic stress conditions in plants. They play a crucial rolein stress tolerance by scavenging harmful reactive oxygen species Sharma et al., 2019.

Antioxidant Properties

- Phenylpropanoids as Antioxidants : A study by Hýsková and Ryšlavá (2019) highlighted the antioxidant properties of phenylpropanoids, including this compound. These compounds are important dietary antioxidants and have been linked to the prevention of chronic diseases like cardiovascular disease and type II diabetes Hýsková & Ryšlavá, 2019.

Antifungal Activity

- Eugenol Analogues Against Fungal Infections : Carrasco et al. (2012) investigated phenylpropanoids and their synthetic analogues, including eugenol and safrole derivatives, for their antifungal properties. They found these compounds effective against various human opportunistic pathogenic fungi Carrasco et al., 2012.

Bone Health and Osteoporosis Treatment

- Selective Androgen Receptor Modulators in Osteopenic Rats : Kearbey et al. (2009) studied the skeletal effects of S-4, a compound related to this compound, as a selective androgen receptor modulator in osteopenic female rats. This research suggested potential applications in treating osteoporosis Kearbey et al., 2009.

Anticonvulsant Activity

- Anticonvulsant Properties in Rodent Models : The anticonvulsant activities of this compound derivatives were explored by Clark Cr (1988), indicating potential use in managing epileptic seizures Clark Cr, 1988.

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-phenoxy-N-phenylpropanamide is the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme is crucial in the biosynthesis of guanine nucleotides and plays a key role in the proliferation of cells .

Mode of Action

This compound interacts with its target, IMPDH, by inhibiting its activity . This inhibition disrupts the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanine nucleotides .

Biochemical Pathways

The inhibition of IMPDH by this compound affects the purine biosynthesis pathway . This disruption leads to a decrease in the production of guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and other cellular functions .

Pharmacokinetics

Similar compounds are known to undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of nucleotide synthesis. By inhibiting IMPDH, this compound reduces the availability of guanine nucleotides, potentially affecting various cellular processes that rely on these molecules .

Analyse Biochimique

Biochemical Properties

Phenylpropanoids, including 2-Phenoxy-N-phenylpropanamide, play a crucial role in biochemical reactions. They interact with various enzymes, proteins, and other biomolecules. The phenylpropanoid pathway serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .

Cellular Effects

Phenylpropanoids are known to have an array of important functions including plant defense and structural support .

Molecular Mechanism

It is known that phenylpropanoids can have a wide range of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is likely involved in the phenylpropanoid pathway, which serves as the starting point for the biosynthesis of a wide range of organic compounds

Propriétés

IUPAC Name |

2-phenoxy-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-12(18-14-10-6-3-7-11-14)15(17)16-13-8-4-2-5-9-13/h2-12H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWNEBUCCLAFBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)

![N-[5-(1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4926944.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4926953.png)

![3-[(3,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4926960.png)

![5-({7-[(4-chlorophenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-2,4(1H,3H)-pyrimidinedione](/img/structure/B4926967.png)

![2'-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B4926980.png)

![N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4926988.png)

![4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4927005.png)

![N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927007.png)

![2-[(4-carboxyphenyl)sulfonyl]terephthalic acid](/img/structure/B4927022.png)